Miconidin

Description

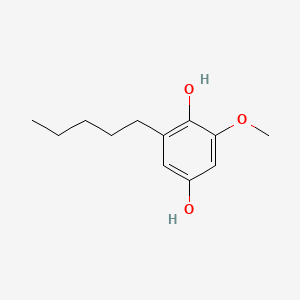

Structure

2D Structure

3D Structure

Properties

CAS No. |

34272-58-7 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-methoxy-6-pentylbenzene-1,4-diol |

InChI |

InChI=1S/C12H18O3/c1-3-4-5-6-9-7-10(13)8-11(15-2)12(9)14/h7-8,13-14H,3-6H2,1-2H3 |

InChI Key |

QYDCWUURASKCKV-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CC(=C1)O)OC)O |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)OC)O |

Appearance |

Solid powder |

Other CAS No. |

34272-58-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

miconidin miconidine |

Origin of Product |

United States |

Detailed Research Findings

Distribution and Isolation from Botanical Sources

This compound has been isolated from species belonging to at least three different plant genera: Miconia, Primula, and Eugenia. Its isolation often occurs alongside primin, a related benzoquinone.

Miconia Species

This compound has been isolated from various Miconia species. For instance, it was found in Miconia willdenowii alongside primin. researchgate.net These compounds were isolated from an anti-Trypanosoma cruzi active extract of the plant. researchgate.net Another study reported the isolation, synthesis, and structure-activity relationships of bioactive benzoquinones, including this compound and primin, from Miconia lepidota. wikidata.orgplos.org The presence of this compound and primin in Miconia species has also been noted for their antifeedant properties. plos.orgsilae.it

Primula Species

This compound's isolation from Primula species, particularly Primula obconica, is well-documented. It has been isolated from fresh plant material, including leaves, stems, and flowers of P. obconica. nih.gov this compound and primin were obtained in approximately equal amounts from this species. nih.gov This was reported as the first isolation of this compound from a Primula species. researchgate.net this compound, along with primin, is considered a potential allergen in P. obconica. researchgate.netnih.govresearchgate.netthe-hospitalist.orgmdedge.com Studies have also investigated this compound methyl ether and its acetate as derivatives isolated from different varieties of P. obconica. researchgate.net While this compound and its methyl ether might be allergenic due to conversion to primin in the skin, their presence is relevant when assessing the allergenicity of P. obconica cultivars. researchgate.net Cultivated P. obconica subsp. obconica has been found to contain primin and this compound, which cause skin hypersensitivity reactions, whereas these compounds were not detected in wild species. mdpi.com

Eugenia Species

This compound has also been identified and isolated from Eugenia species. It was reported as being isolated from the evergreen tree Eugenia hyemalis along with primin. researchgate.net

Data Table: Isolation of this compound from Botanical Sources

| Genus | Species | Plant Parts Isolated From | Co-occurring Compound | Reference |

| Miconia | Miconia willdenowii | Extract | Primin | researchgate.net |

| Miconia | Miconia lepidota | Rainforest wood | Primin | wikidata.orgplos.org |

| Miconia | Miconia spp. | Roots, wood | Primin | silae.it |

| Primula | Primula obconica | Leaves, stems, flowers | Primin | nih.govresearchgate.netthe-hospitalist.orgmdedge.com |

| Eugenia | Eugenia hyemalis | Evergreen tree | Primin | researchgate.net |

Elucidation of Biosynthetic Pathways

Research into the biosynthesis of this compound points towards a polyketide pathway as its origin and highlights a close biogenetic relationship with primin.

Polyketide Pathway Intermediates

Feeding studies and intermediate analysis have provided evidence for the polyketide nature of this compound and its derivatives. nih.gov Polyketide biosynthesis involves the assembly of a carbon backbone through the successive condensation of small carboxylic acid-derived units, such as acetate and propionate, catalyzed by polyketide synthases (PKSs). nih.govmdpi.comwordpress.comuzh.ch These pathways can utilize various starter units and activated extender units derived from carboxylated acyl-CoA precursors. mdpi.com The process typically involves chain assembly, followed by potential reduction or alkylation of the polyketide chain before cyclization. wordpress.com Intramolecular cyclization is a common pathway, leading to cyclic compounds. wordpress.com While the specific polyketide intermediates directly leading to this compound are not explicitly detailed in the provided snippets beyond the general concept of the pathway, the evidence suggests its formation through such a process, potentially involving intermediates like β-ketoacyl thioesters. mdpi.com

Biogenetic Relationship with Primin

This compound is considered to be biogenetically related to primin. researchgate.netnih.govresearchgate.netdntb.gov.ua Primin is a 1,4-benzoquinone, while this compound is a 1,4-dihydroxybenzene (hydroquinone) derivative. nih.govmdedge.comnih.gov This structural relationship suggests that one compound may be derived from the other through redox reactions. Studies on Primula obconica have indicated this biogenetic link. nih.govnih.gov The co-occurrence of this compound and primin in various plant species further supports a shared biosynthetic origin or interconversion pathway. researchgate.netwikidata.orgplos.orgsilae.itresearchgate.net Research has explored the biosynthesis of primin and this compound and their derivatives, reinforcing this biogenetic connection. nih.govoup.comuniversiteitleiden.nl

Data Table: Biogenetic Relationship

| Compound | Chemical Class | Relationship to this compound | Reference |

| Primin | 1,4-Benzoquinone | Biogenetically Related | researchgate.netnih.govresearchgate.netdntb.gov.ua |

Chemical Synthesis and Analog Development of Miconidin

Strategies for Total Synthesis of Miconidin

Total synthesis strategies for this compound often involve constructing the substituted hydroquinone (B1673460) or benzoquinone core structure. One approach involves the reduction of primin (B192182), which is considered a biosynthetic precursor of this compound. researchgate.netthieme-connect.com Primin itself can be synthesized using methods such as radical alkylation of 2-methoxy-benzoquinone. researchgate.net

Another synthetic route to related natural resorcinols, including this compound, utilizes Sonogashira and Suzuki cross-coupling reactions as key steps for introducing alkyl side-chains. researchgate.netcas.czresearchgate.net These syntheses can start from commercially available 1-bromo-3,5-dimethoxybenzene. researchgate.net The intermediate 1,3-dimethoxy-5-(alk-1-yn-1-yl)benzene can then be oxidized to yield primin, and subsequent demethylation and reduction can lead to this compound. researchgate.net

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is undertaken to investigate the impact of structural changes on their properties. Structural modifications have resulted in the identification of compounds such as 2-methoxy-6-undecyl-1,4-benzoquinone and 2-methoxy-6-undecyl-1,4-hydroquinone. lookchem.com

Synthetic routes to derivatives can involve late-stage cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of different substituents. researchgate.net A library of related derivatives, such as olivetolic acid derivatives, can be constructed using various organic synthetic routes. researchgate.net

This compound Acetate (B1210297) Synthesis

This compound acetate is a derivative of this compound that has been isolated from natural sources like Eugenia hiemalis. thieme-connect.comresearchgate.net It is also found as a minor compound in Primula obconica. thieme-connect.com this compound acetate is a hydroquinone derivative related to primin. thieme-connect.com

While specific detailed synthetic procedures for this compound acetate were not extensively detailed in the search results, its identification as a metabolite and its structural relationship to this compound and primin suggest that its synthesis would likely involve acetylation of this compound or potentially occur through a related biosynthetic pathway. thieme-connect.com

Other Structural Modifications

Beyond acetylation, other structural modifications of this compound and related compounds have been explored. This includes the synthesis of longer chain homologues of this compound and primin. tandfonline.com Additionally, methyl ethers of this compound have been identified. tandfonline.com

Preclinical Pharmacological Activities of Miconidin and Its Derivatives

In Vitro Antimicrobial Research

In vitro studies have investigated the efficacy of miconidin and its derivatives against various bacterial and fungal species. This research aims to understand the potential of these compounds to inhibit microbial growth.

Antibacterial Efficacy Studies

Studies have explored the antibacterial potential of this compound and related compounds. While some reports indicate weak or no antibacterial activity for micacocidin, a derivative, except against Mycoplasma species, other derivatives have shown more significant effects. nih.gov For instance, some synthetic 3-alkylidene-2-indolone derivatives have exhibited moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com Specifically, compounds 10f, 10g, and 10h demonstrated minimum inhibitory concentration (MIC) values of 0.5 µg/mL against Staphylococcus aureus ATCC 6538, 4220, and MRSA ATCC 43300, comparable to the activity of gatifloxacin. mdpi.com Another study on novel dihydropyrimidine (B8664642) derivatives, structurally distinct from this compound, also reported significant inhibitory activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria, with MIC values ranging from 32 to 64 µg/mL. nih.gov The hexane (B92381) fraction of Miconia willdenowii, containing primin (B192182) (a related quinone derivative), showed significant activity against Staphylococcus aureus with an IC50 of 8.94 µM, being almost equipotent to chloramphenicol. unifal-mg.edu.br

Antifungal Efficacy Studies

This compound derivatives have also been evaluated for their antifungal properties. Micacocidin has displayed high activity against various fungi, including Candida, Aspergillus, and Trichophyton species. nih.gov Furthermore, primin, a quinone derivative related to this compound, demonstrated significant antifungal effects against all tested species in one study, showing nearly 3-fold greater potency than fluconazole (B54011) against Candida krusei (IC50 = 36.04 µM) and comparable potency to the reference drug against Candida glabrata (IC50 = 72.08 µM). unifal-mg.edu.br Novel dihydropyrimidine derivatives have also shown remarkable antifungal activity against Aspergillus niger and Candida albicans, with several compounds exhibiting an MIC of 32 µg/mL. nih.gov

Antiparasitic Activity Investigations

This compound and its derivatives have been investigated for their potential against various parasitic protozoa, including Leishmania, Trypanosoma, and Plasmodium species.

Antileishmanial Potency

Antitrypanosomal Potency

This compound and its related quinone derivative, primin, isolated from Miconia willdenowii, have shown significant in vitro activity against the epimastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netresearchgate.net this compound exhibited an EC50 value of 2.6 ± 2.4 µM, while primin showed an EC50 value of 5.7 ± 2.1 µM. researchgate.netresearchgate.net These values compare favorably to the reference drug benznidazole, which had an EC50 of 39.5 ± 7.0 µM in the same study. researchgate.netresearchgate.net Another review also mentions this compound as a trypanocidal natural product, although quantitative data were not provided in that context. thieme-connect.comscielo.org.co

Antiplasmodial Potency

Antiplasmodial activity has been reported for this compound and related metabolites. plos.orgcollinsdictionary.comcollinsdictionary.com While specific detailed findings for this compound's antiplasmodial activity are not extensively detailed in the provided search results, it is mentioned in the context of related compounds that have shown activity against Plasmodium falciparum, the parasite responsible for malaria. phcogrev.comscispace.com For example, hierridin B, a cyanobacterial metabolite structurally related to this compound derivatives, has shown antiplasmodial activity. plos.org Extracts of Miconia nervosa have also demonstrated high in vitro antiplasmodial activity. phcogrev.com

Antineoplastic and Cytotoxic Research

This compound and its related compounds, particularly this compound acetate (B1210297) (MA), have demonstrated cytotoxic effects against various cancer cell lines. silae.itscielo.brscielo.brscispace.comnih.govresearchgate.net Studies have explored their impact on cancer cell proliferation, induction of apoptosis, cell cycle modulation, and selectivity.

Effects on Cancer Cell Proliferation

This compound acetate has been shown to be cytotoxic against acute leukemia (AL), solid tumor cells, and cancer stem cells. nih.govresearchgate.net The compound exhibited its strongest effect against acute leukemia cells. nih.gov

Induction of Apoptotic Pathways

Research indicates that this compound acetate triggers both intrinsic and extrinsic apoptotic pathways in cancer cells. nih.govresearchgate.net This induction involves the modulation of key proteins such as Bax, FasR, and survivin. nih.gov The process leads to significant mitochondrial damage, resulting in the release of proapoptotic mitochondrial proteins, activation of caspase-3 and PARP, and ultimately, DNA fragmentation. nih.govresearchgate.net

Cell Cycle Modulation Studies

This compound acetate has been observed to influence the cell cycle in cancer cells. Studies have shown that MA blocks the cell cycle progression at the G2/M phase. nih.gov This modulation contributes to the cytostatic effects observed with this compound acetate treatment. nih.gov

Selectivity Against Cancer Cell Lines

This compound acetate has demonstrated selective cytotoxicity towards cancer cells compared to non-tumor cells. nih.govresearchgate.net Specifically, MA was reported to be non-cytotoxic against non-tumor cells while exhibiting significant cytotoxic effects on acute leukemia cells. nih.govresearchgate.net Selectivity index (SI) is a measure indicating the preference of a compound for cancer cells over normal cells, with higher SI values suggesting greater selectivity. researchgate.net

Anti-inflammatory Biochemical Studies

This compound acetate has also been investigated for its anti-inflammatory properties, with a focus on its effects on key enzymes involved in inflammatory pathways. thieme-connect.comresearchgate.netorcid.orgthieme-connect.comcas.czdiamond-congress.hu

5-Lipoxygenase (5-LOX) Inhibition Research

This compound acetate has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX). thieme-connect.comresearchgate.netthieme-connect.comcas.czdiamond-congress.hu Studies have evaluated its inhibitory activity in both cell-free and cell-based assay systems. thieme-connect.comresearchgate.net In a cell-free assay, this compound acetate inhibited the formation of leukotriene B4 (LTB4) catalyzed by human recombinant 5-LOX with an IC50 value of 0.3 ± 0.17 µM. thieme-connect.comthieme-connect.com This demonstrates higher potency compared to primin (IC50 = 1.4 ± 0.6 µM) and the reference compound zileuton (B1683628) (IC50 = 1.1 ± 0.7 µM). thieme-connect.comthieme-connect.com In a cell-based assay, this compound acetate at a concentration of 20 µM inhibited LTB4 formation by 59 ± 12%, which was comparable to the inhibition observed with zileuton at 10 µM (69 ± 12% inhibition). thieme-connect.comresearchgate.net

Data from 5-LOX Inhibition Studies:

| Compound | Assay Type | Target | IC50 (µM) | Inhibition at specified conc. | Reference Compound (IC50 or Inhibition) |

| This compound acetate | Cell-free | Human recombinant 5-LOX | 0.3 ± 0.17 | N/A | Primin (1.4 ± 0.6), Zileuton (1.1 ± 0.7) thieme-connect.comthieme-connect.com |

| This compound acetate | Cell-based | LTB4 formation | N/A | 59 ± 12% at 20 µM | Zileuton (69 ± 12% at 10 µM) thieme-connect.comresearchgate.net |

Impact on Leukotriene B4 Formation

Research indicates that this compound acetate, a derivative of this compound, exhibits potent inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of the inflammatory mediator Leukotriene B4 (LTB4). uni.lunih.govnih.gov LTB4 is known for its role as a potent chemoattractant and activator of leukocytes, contributing to inflammatory processes. nih.govwikidata.org

Studies have demonstrated that this compound acetate effectively inhibits LTB4 formation. In an assay using human recombinant 5-LOX, this compound acetate showed an half-maximal inhibitory concentration (IC50) of 0.3 ± 0.17 µM. uni.lunih.gov This indicates a high potency in directly interfering with the enzyme's catalytic activity. uni.lu

Furthermore, in a cell-based assay, this compound acetate at a concentration of 20 µM inhibited LTB4 formation by 59 ± 12%. uni.lu This level of inhibition was found to be comparable to that of zileuton, a known 5-LOX inhibitor, which at 10 µM resulted in 69 ± 12% inhibition. uni.lu

Molecular docking studies have provided insights into the potential mechanism of action, suggesting that this compound acetate binds near the catalytic iron center of the 5-LOX enzyme. The studies predict that the hydroxyl group of this compound acetate forms a hydrogen bond with the terminal isoleucine residue at position 676 (Ile676), while the pentyl moiety occupies the hydrophobic substrate channel of the enzyme. uni.lu

Primin, a compound structurally related to this compound, has also been investigated for its effect on 5-LOX. Research indicates that primin also possesses inhibitory activity against the enzyme, with an IC50 of 1.4 ± 0.6 µM in the human recombinant enzyme assay. uni.lunih.gov

The inhibitory effects of this compound acetate and primin on LTB4 formation highlight their potential as compounds that could modulate inflammatory responses mediated by this pathway.

Table 1: Inhibition of Leukotriene B4 Formation by this compound Acetate and Related Compounds

| Compound | Assay Type | Concentration | % Inhibition of LTB4 Formation | IC50 (µM) | Reference |

| This compound Acetate | Human Recombinant 5-LOX | N/A | N/A | 0.3 ± 0.17 | uni.lunih.gov |

| This compound Acetate | Cell-based assay | 20 µM | 59 ± 12 | N/A | uni.lu |

| Primin | Human Recombinant 5-LOX | N/A | N/A | 1.4 ± 0.6 | uni.lunih.gov |

| Zileuton | Cell-based assay (Control) | 10 µM | 69 ± 12 | N/A | uni.lu |

| Zileuton | Human Recombinant 5-LOX | N/A | N/A | 1.1 ± 0.7 | uni.lu |

Antifeedant Properties

This compound and primin, compounds found in certain Miconia species, have been reported to exhibit antifeedant properties against various insect species. The presence of these compounds in plants is suggested to play a role in defense against herbivore attacks. uni.lu

Studies investigating the biological activities of compounds isolated from Miconia species have identified this compound and primin and noted their antifeedant effects. Specifically, synthetic versions of primin and its quinol form, this compound, have been tested for their potential to deter feeding in six different insect species.

The research indicated that antifeedant activity was observed across all tested insect species, although the degree of effectiveness varied depending on the specific insect and compound. For instance, primin demonstrated higher activity against Pieris brassicae, while this compound showed only slight effectiveness against Heliothis armigera. These findings suggest a differential sensitivity among insect species to these compounds.

Naturally occurring concentrations of this compound and primin have been reported to be effective in deterring insect feeding. The antifeedant activity of these compounds aligns with the broader understanding that various plant-derived secondary metabolites, including certain flavonoids, can influence insect feeding behavior and act as feeding deterrents.

Table 2: Summary of Antifeedant Properties of this compound and Primin

| Compound | Source Plant(s) | Tested Insect Species (Examples) | Observed Antifeedant Activity | Reference |

| This compound | Miconia spp., Eugenia hiemalis (as acetate) uni.lu | 6 insect species including Heliothis armigera | Observed (varying effectiveness, slight against H. armigera) | |

| Primin | Miconia spp., Eugenia hiemalis, Primula obconica uni.lu | 6 insect species including Pieris brassicae | Observed (varying effectiveness, more active against P. brassicae) |

Molecular Mechanisms of Action of Miconidin

Elucidation of Specific Protein Targets and Binding Interactions

Identifying the specific protein targets of Miconidin is crucial for understanding its pharmacological profile. This process often involves a combination of computational predictions and experimental validation techniques. nih.govresearchgate.net

Computational Target Prediction Methodologies (e.g., Similarity Ensemble Approach - SEA)

Computational methods play a significant role in the initial prediction of potential protein targets for natural products like this compound. The Similarity Ensemble Approach (SEA) is one such ligand-based method that predicts protein targets based on the chemical similarity between a query compound and known ligands of specific proteins in databases like ChEMBL. nih.govbkslab.org This approach operates on the principle that molecules with similar chemical structures are likely to bind to similar protein targets and thus exhibit similar biological activities. nih.govresearchgate.netresearchgate.net

For instance, the SEA was utilized to investigate the anti-inflammatory effects of this compound acetate (B1210297), a major metabolite of Eugenia hiemalis. nih.gov By comparing this compound acetate to ensembles of similar molecules with annotated targets in the ChEMBL16 database, 5-lipoxygenase (5-LOX), an inflammation-related protein, was predicted as a promising target. nih.gov Other computational approaches for target prediction include target-based methods like molecular docking and target-ligand-based hybrid approaches that integrate both compound and protein information. nih.govnih.gov These methods help narrow down the list of potential targets for experimental investigation. nih.govresearchgate.net

Experimental Validation of Molecular Targets

Following computational predictions, experimental validation is essential to confirm the actual binding interactions and inhibitory effects of this compound on the predicted protein targets. nih.govresearchgate.net Cell-based assays are commonly used for this purpose. nih.gov

In the case of this compound acetate and its predicted target 5-LOX, experimental validation in cell-based assays confirmed the inhibitory activity. nih.gov Further in silico studies, such as molecular docking to the crystal structure of human 5-LOX, provided insights into the potential binding pose and interactions. thieme-connect.comthieme-connect.com These studies suggested that this compound acetate might occupy a part of the active site near the iron ion and form hydrogen bonds and hydrophobic contacts within the catalytic center. thieme-connect.com Experimental validation, often involving techniques like Western blotting to assess protein levels or activity assays, is critical to substantiate the biological relevance of the predicted interactions. fao.org

A summary of a predicted and validated target for this compound acetate is presented in the table below:

| Compound | Predicted Target (Method) | Experimental Validation | Findings | Source |

| This compound Acetate | 5-Lipoxygenase (5-LOX) (SEA) | Cell-based assays | Inhibition of 5-LOX activity, reduction in leukotriene B4 formation. thieme-connect.comnih.gov | thieme-connect.comnih.gov |

| This compound Acetate | 5-Lipoxygenase (5-LOX) (Molecular Docking) | In silico | Predicted binding pose near the iron ion in the active site, hydrogen bonds, and hydrophobic contacts. thieme-connect.comthieme-connect.com | thieme-connect.comthieme-connect.com |

Intracellular Signaling Pathway Modulation

This compound's biological effects are mediated through its modulation of various intracellular signaling pathways, particularly those involved in cellular stress responses and apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation Mechanisms

This compound acetate has been shown to increase the generation of reactive oxygen species (ROS) within cells. nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen, and while they play roles in normal cellular signaling, their overproduction can lead to oxidative stress and cellular damage, triggering various downstream events including apoptosis. mdpi.comjfda-online.com

The exact mechanisms by which this compound induces ROS generation are not explicitly detailed in the provided snippets for this compound specifically. However, related compounds like quinones are known to lead to ROS generation. scispace.com General mechanisms of ROS generation in cells include enzymatic sources like NADPH oxidase and processes related to mitochondrial electron transport. mdpi.comnih.gov The generation of ROS can occur via electron transfer (Type I mechanism) or energy transfer (Type II mechanism), leading to the formation of superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. mdpi.commdpi.com The increased ROS levels induced by this compound acetate are linked to the initiation of apoptosis pathways. nih.govresearchgate.net

Mitochondrial Integrity and Pro-apoptotic Protein Release

Mitochondria play a central role in the intrinsic apoptotic pathway. scielo.org.armdpi.com The integrity of the outer mitochondrial membrane (OMM) is crucial, as it compartmentalizes pro-apoptotic proteins within the intermembrane space. scielo.org.aroncotarget.commdpi.com Damage to mitochondrial integrity leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of these proteins into the cytosol. scielo.org.aroncotarget.commdpi.com

This compound acetate has been reported to induce mitochondrial damage, which in turn triggers the release of pro-apoptotic mitochondrial proteins. nih.govresearchgate.net Key pro-apoptotic proteins residing in the mitochondrial intermembrane space include cytochrome c, SMAC/DIABLO, Omi/HtrA2, apoptosis-inducing factor (AIF), and endonuclease G. scielo.org.arnih.gov The release of cytochrome c into the cytosol is a critical step, as it leads to the formation of the apoptosome, a protein complex that initiates the caspase cascade. scielo.org.ar The balance between pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL) of the Bcl-2 family regulates MOMP and the release of these mitochondrial proteins. mdpi.comoncotarget.commdpi.com

Caspase and PARP Activation Cascades

The release of pro-apoptotic proteins from mitochondria activates a cascade of cysteine proteases known as caspases, which are the central executioners of apoptosis. scielo.org.armdpi.comnih.gov Caspases are typically present as inactive zymogens and are activated by proteolytic cleavage. mdpi.com Initiator caspases (e.g., caspase-9 in the intrinsic pathway) are activated first and then cleave and activate executioner caspases (e.g., caspase-3 and caspase-7), which are responsible for dismantling the cell. scielo.org.armdpi.com

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. mdpi.comnih.gov During apoptosis, PARP is cleaved by activated executioner caspases, particularly caspase-3, into characteristic fragments. nih.govresearchgate.netnih.govresearchgate.net Cleavage of PARP is considered a hallmark of apoptosis and serves to inactivate its DNA repair function, thus facilitating the apoptotic process and preventing energy depletion that could lead to necrosis. mdpi.comnih.gov

This compound acetate has been shown to activate caspase-3 and induce PARP cleavage. nih.govresearchgate.net This indicates that this compound triggers the caspase cascade, leading to the proteolytic breakdown of key cellular proteins, including PARP, as part of the apoptotic program. nih.govresearchgate.netresearchgate.net The activation of caspase-3 and cleavage of PARP are downstream events following the mitochondrial damage and release of pro-apoptotic proteins induced by this compound acetate. nih.govresearchgate.net

Data on the effects of this compound acetate on caspase and PARP activation:

| Compound | Effect on Caspase-3 Activation | Effect on PARP Cleavage | Outcome | Source |

| This compound Acetate | Activation | Induction | Apoptosis | nih.govresearchgate.net |

DNA Fragmentation Processes

This compound acetate (MA), a derivative of this compound, has been shown to induce apoptosis in target cells, a process characterized by distinct morphological and biochemical changes, including DNA fragmentation. Research indicates that MA triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govresearchgate.net

The induction of apoptosis by MA leads to extensive mitochondrial damage. nih.govresearchgate.net This damage results in the release of pro-apoptotic factors from the mitochondria, including Apoptosis Inducing Factor (AIF), cytochrome c, and endonuclease G. nih.govresearchgate.net Endonuclease G is a nuclease that translocates to the nucleus during apoptosis and contributes to DNA fragmentation.

Concurrently, MA's action involves the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. Specifically, caspase-3 is activated, which in turn cleaves various cellular substrates, including Poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net Cleavage of PARP is a hallmark of apoptosis and is associated with DNA repair inhibition and facilitation of DNA fragmentation.

The convergence of these pathways, involving the release of nucleases like endonuclease G and the activation of effector caspases such as caspase-3, culminates in the degradation of nuclear DNA. This process results in the characteristic internucleosomal cleavage of genomic DNA into fragments of approximately 180 base pairs and multiples thereof, often visualized as a "DNA ladder" during gel electrophoresis. nih.govebi.ac.ukwikipedia.org Studies have demonstrated that MA treatment leads to observable DNA fragmentation, confirming its role in activating the terminal stages of the apoptotic cascade. nih.govresearchgate.net

While specific quantitative data tables detailing this compound's effect on DNA fragmentation across various cell lines or concentrations were not extensively available in the immediate search results, the consistent reporting of DNA fragmentation as an outcome of this compound acetate-induced apoptosis in research findings underscores its significance as a molecular mechanism.

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Features with Biological Potency

Studies on miconidin and its related compounds have explored how specific structural features influence their biological activity. This compound is a hydroquinone (B1673460), closely related to the benzoquinone primin (B192182) silae.itresearchgate.net. The conversion between these two forms is relevant in understanding their biological roles and potential toxicity medicaljournalssweden.seresearchgate.net.

This compound and primin have demonstrated activity against the epimastigote forms of Trypanosoma cruzi. This compound showed an EC50 value of 2.6 ± 2.4 µM, while primin had an EC50 value of 5.7 ± 2.1 µM. This indicates that this compound is slightly more potent in inhibiting T. cruzi proliferation in vitro compared to primin researchgate.netresearchgate.net. Both compounds exhibited low toxicity towards human primary skin fibroblasts at concentrations exceeding 200 µM researchgate.net.

This compound acetate (B1210297), a metabolite of this compound, has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation researchgate.netthieme-connect.com. This compound acetate inhibited leukotriene B4 formation catalyzed by human recombinant 5-LOX with an IC50 of 0.3 ± 0.17 µM, showing greater potency than primin (IC50 = 1.4 ± 0.6 µM) and the reference inhibitor zileuton (B1683628) (IC50 = 1.1 ± 0.7 µM) in this assay thieme-connect.com. In a cell-based assay, this compound acetate (20 µM) inhibited LTB4 formation by 59 ± 12%, comparable to zileuton (69 ± 12% inhibition at 10 µM) researchgate.netthieme-connect.com. These findings suggest that the structural differences between this compound, this compound acetate, and primin, particularly the presence of the acetate group in this compound acetate, can influence their potency against specific biological targets like 5-LOX.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking studies have been employed to investigate the binding modes and interactions of this compound acetate with its target enzyme, human 5-lipoxygenase researchgate.netthieme-connect.comcas.cz. These in silico analyses provide insights into how the molecule fits into the enzyme's active site and the types of interactions that stabilize the complex.

Docking studies of this compound acetate into the X-ray crystal structure of human 5-LOX (PDB entry 3o8y) predicted that this compound acetate occupies a portion of the active site near the catalytic iron ion researchgate.netthieme-connect.com. The hydroxyl group of this compound acetate was predicted to form a hydrogen bond with the terminal amino acid residue Ile676 researchgate.netthieme-connect.com. Additionally, the pentyl moiety of this compound acetate was found to occupy the hydrophobic substrate channel within the enzyme's active site researchgate.net. This suggests that both hydrogen bonding and hydrophobic interactions play a role in the binding of this compound acetate to 5-LOX thieme-connect.com. The predicted binding pose indicates that the three-dimensional structure of this compound acetate is important for its ability to access and interact with the catalytic center of 5-LOX thieme-connect.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical models that correlate the structural properties of compounds with their biological activities nih.govwikipedia.orgmdpi.com. While specific detailed QSAR studies focused solely on a series of this compound analogues are not extensively detailed in the provided search results, the principles of QSAR have been applied to related quinone derivatives with biological activities, including trypanocidal activity, which is relevant given this compound's activity against T. cruzi researchgate.net.

QSAR analysis on p-quinone derivatives, including those structurally related to this compound and primin, has been performed to understand the relationship between their electronic and biophysical descriptors and their biological activities, such as killing potency and oxidative capacity against Trypanosoma brucei brucei researchgate.net. These studies have highlighted that properties like charge distribution over the quinone ring carbons and the energies of frontier orbitals (SUMO and LUMO) correlate with oxidative and trypanocidal activity researchgate.net. Furthermore, specific structural features like bromine substitution on the p-quinone ring and the presence of a bulky phenyl group attached to fused rings (like furan (B31954) or thiazole) were found to be favorable for activity in the studied quinone series researchgate.net.

Although a dedicated QSAR model specifically for a diverse set of this compound analogues is not explicitly described, the application of QSAR to related quinones suggests that similar approaches could be valuable in identifying key structural features of this compound and its derivatives that are crucial for their observed biological activities, potentially guiding the design of more potent analogues. QSAR modeling typically involves calculating various molecular descriptors and using statistical methods to build predictive models wikipedia.orgscirp.org.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found |

| This compound acetate | Not found |

| Primin | 10197 |

| Zileuton | 5706 |

| Benznidazole | 2353 |

Interactive Data Table: 5-LOX Inhibition

| Compound | Assay Type | Concentration (µM) | Inhibition of LTB4 Formation (%) | IC50 (µM) |

| This compound acetate | Cell-based | 20 | 59 ± 12 | - |

| Primin | Recombinant enzyme | - | - | 1.4 ± 0.6 |

| This compound acetate | Recombinant enzyme | - | - | 0.3 ± 0.17 |

| Zileuton | Cell-based | 10 | 69 ± 12 | - |

| Zileuton | Recombinant enzyme | - | - | 1.1 ± 0.7 |

Analytical and Spectroscopic Characterization of Miconidin

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of miconidin. Both ¹H NMR and ¹³C NMR spectroscopy provide information about the hydrogen and carbon atoms within the molecule, respectively, including their chemical environments and connectivity. Studies have reported using Bruker and Varian spectrometers for obtaining NMR data of this compound. thieme-connect.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of this compound, which helps confirm its molecular formula and provides structural fragments. Electron Ionization Mass Spectrometry (EI-MS) at 70 eV has been used, yielding characteristic mass fragments. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide more precise mass measurements. unifal-mg.edu.br

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. IR spectra have been obtained using instruments like the Prestige-21 Shimadzu. thieme-connect.com

Detailed spectroscopic data for this compound have been reported in the literature, allowing for its identification and differentiation from related compounds like primin (B192182) and this compound methyl ether. researchgate.netresearchgate.net

Chromatographic Techniques for Isolation and Quantification (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the isolation and purification of this compound from complex plant extracts, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating volatile and semi-volatile compounds and identifying them based on their retention times and mass spectra. GC-MS has been utilized to determine the purity of isolated this compound and to analyze for the presence of related compounds or degradation products. nih.govresearchgate.net Analysis of this compound by GC-MS at 70 eV has provided specific mass fragmentation data. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds like this compound. LC-MS combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry. This technique has been used in the spectroscopic analysis of this compound, often in conjunction with IR and NMR. unifal-mg.edu.br HPLC coupled with a UV-Vis detector has also been used in the analysis of Miconia species extracts, which may contain this compound. unesp.br

Chromatographic methods, including gravity chromatography on silica (B1680970) gel and preparative Thin-Layer Chromatography (TLC), have been employed for the isolation and purification of this compound from plant materials. thieme-connect.comunifal-mg.edu.brresearchgate.netresearchgate.net Open column chromatography (OCC) using silica gel with varying solvent polarities has also been reported for the isolation of this compound. unifal-mg.edu.br

Research findings often include detailed spectroscopic and chromatographic data to support the identification of this compound. For example, studies on Primula obconica and Eugenia hiemalis have reported specific NMR shifts and MS fragmentation patterns for this compound and its derivatives. thieme-connect.comresearchgate.netresearchgate.net

Data Tables

Illustrative ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Example) |

| ~0.89 | t | 3H | H-5' (pentyl methyl) researchgate.net |

| 1.28–1.38 | m | 4H | H-3', H-4' (pentyl) researchgate.net |

| 1.55 | m | 2H | H-2' (pentyl) researchgate.net |

| 2.55 | t | 2H | H-1' (pentyl methylene (B1212753) adjacent to ring) researchgate.net |

| 3.74 | s | 3H | 4-OCH₃ researchgate.net |

| 3.79 | s | 3H | 3-OCH₃ (Note: This seems to be for this compound methyl ether in the source, this compound has one OCH3) researchgate.net |

| 3.82 | s | 1H | 1-OH researchgate.net |

| 6.22 | d | 1H | H-2 or H-6 (aromatic) researchgate.netresearchgate.net |

| 6.30 | d | 1H | H-6 or H-2 (aromatic) researchgate.netresearchgate.net |

| 4.32 | s | 1H | 4-OH (Example, based on description) researchgate.net |

| 5.22 | s | 1H | 1-OH (Example, based on description) researchgate.net |

| 5.88 | d | 1H | H-3 (Example, based on description for related compound) researchgate.net |

| 6.49 | dt | 1H | H-5 (Example, based on description for related compound) researchgate.net |

Note: The specific peak assignments (e.g., H-2 vs H-6) and the presence of two OCH₃ groups in one entry researchgate.net might relate to different derivatives or require further detailed analysis of the original spectra. The table above combines information from different snippets for illustrative purposes of the type of data reported.

Illustrative GC-MS Data for this compound (EI, 70 eV)

| m/z | Relative Abundance (%) |

| 208 | 45 researchgate.netresearchgate.net |

| 179 | 28 researchgate.netresearchgate.net |

| 153 | 100 researchgate.netresearchgate.net |

| 124 | 48 researchgate.netresearchgate.net |

| 109 | 28 researchgate.netresearchgate.net |

| 69 | 40 researchgate.netresearchgate.net |

Ecological and Inter Species Biochemical Roles of Miconidin

Miconidin's Role as a Biosynthetic Precursor in Plants

This compound (2-methoxy-6-pentyl-1,4-dihydroxybenzene) is recognized in the context of plant biosynthesis, particularly in the production of related compounds. Research indicates its role as a precursor to primin (B192182) (2-methoxy-6-pentyl-1,4-benzoquinone) in Primula obconica. nih.gov The biosynthesis of primin and this compound and their derivatives has been a subject of study to understand the metabolic pathways in these plants. frontiersin.orgescholarship.org While the detailed enzymatic steps specifically involving this compound as a direct precursor to a wide range of other compounds are not extensively detailed in the provided results beyond its relationship with primin, its presence in biosynthetic studies highlights its position within the plant's metabolic network. frontiersin.orgescholarship.org

Antifeedant Properties and Plant Defense Mechanisms

Certain plant secondary metabolites, including quinones and phenol (B47542) derivatives, are known to possess antifeedant properties, deterring herbivores and insects from feeding. actasdermo.orgmdpi.com While the provided search results specifically mention the antifeedant nature of the quinone primin and its quinol this compound from Miconia species, the primary context for this compound's antifeedant role in the results is linked to its presence alongside primin in Primula obconica. unesc.net These compounds are considered part of the plant's defense strategy against herbivory. mdpi.com The inhibition of food intake by antifeedants can be a mechanism to prevent plant damage. mdpi.com

This compound's Involvement in Plant-Mediated Allergenicity

This compound is a significant contributor to plant-induced contact dermatitis, particularly that caused by Primula obconica. mdedge.commdedge.com Along with primin, this compound has been isolated from the stems, leaves, and flowers of P. obconica and identified as one of the principal allergens responsible for P. obconica dermatitis. mdedge.commdedge.com Clinical features of this contact dermatitis can include facial, hand, and fingertip dermatitis. mdedge.commdedge.com Allergies to P. obconica are more frequently detected in Europe, where the plant is included in standard allergen screening protocols, compared to the United States. mdedge.commdedge.com Studies, including patch tests, have demonstrated sensitization to P. obconica allergens, including this compound, in individuals with hand dermatitis. nih.govmdedge.commdedge.com Although this compound and its related compound, this compound methyl ether, may exert their allergenic effects partly through conversion to primin in the skin, their presence is considered when evaluating the allergenicity of P. obconica cultivars. nih.gov

Future Directions and Research Perspectives for Miconidin

Exploration of Novel Biological Activities

While miconidin has been identified for its activity against Trypanosoma cruzi, the parasite causing Chagas disease, and its association with contact dermatitis due to its presence in Primula obconica, the full spectrum of its biological activities remains to be explored researchgate.netmdpi.comresearchgate.net. Research on related compounds from the Miconia genus and other natural sources suggests potential for diverse pharmacological effects.

Studies on the Miconia genus, from which this compound was isolated from Miconia willdenowii, have revealed a wide array of biological activities among its constituents, including antimicrobial, analgesic, anti-inflammatory, antioxidant, antitumor, leishmanicidal, schistosomicidal, antimalarial, insecticidal, and antidiabetic properties researchgate.netresearchgate.net. Given that this compound is a phenolic compound, a major class found in Miconia species known for their bioactivity, further investigation into these areas for this compound specifically is warranted researchgate.net.

The quinone analogue of this compound, primin (B192182), has shown insect antifeedant, antimicrobial, and antineoplastic activities scielo.br. Exploring whether this compound shares or exhibits similar activities, perhaps through different mechanisms, could uncover novel therapeutic applications scielo.br. For instance, the anti-inflammatory potential of this compound acetate (B1210297), a derivative, has been investigated, showing comparable results to a positive control in preliminary assays and demonstrating in silico inhibition of 5-lipoxygenase (5-LOX) researchgate.netdiamond-congress.hud-nb.info. Further research could delve into the specific anti-inflammatory pathways this compound influences.

Moreover, considering the increasing interest in natural products as sources for new drug leads, particularly for neglected tropical diseases, the antitrypanosomal activity of this compound against T. cruzi epimastigotes highlights its potential as a prototype for novel therapeutic agents against Chagas disease researchgate.netscielo.org.coresearchgate.net. Future research could focus on its activity against other forms of the parasite and in vivo models.

Integration of Multi-Omics Approaches in this compound Research

Multi-omics approaches, which integrate data from multiple layers of biological information such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to gain a holistic understanding of how a compound affects a biological system frontiersin.orgfrontlinegenomics.comyoutube.comnih.gov. Applying multi-omics to this compound research can provide deeper insights into its mechanisms of action and identify potential biomarkers of its activity.

By integrating data from different omics platforms, researchers can move beyond observing phenotypic changes to understanding the complex molecular networks influenced by this compound frontiersin.orgfrontlinegenomics.com. For instance, transcriptomics could reveal changes in gene expression pathways, proteomics could identify altered protein levels and modifications, and metabolomics could highlight shifts in metabolic profiles in response to this compound treatment.

The integration of these datasets can help to:

Elucidate the complete pathway modulated by this compound, not just individual targets.

Identify off-target effects that might not be apparent from single-target studies.

Discover novel biological activities or therapeutic indications based on the molecular signature induced by this compound.

Identify potential biomarkers for predicting response to this compound or monitoring its effects.

While multi-omics studies present analytical challenges, particularly in data integration and interpretation, the development of advanced algorithms and computational tools is facilitating their application frontiersin.org. Future research on this compound could benefit significantly from adopting multi-omics strategies to comprehensively map its biological impact at a systems level.

Addressing Existing Research Gaps in this compound Pharmacology

Despite the promising initial findings regarding this compound's biological activities, several research gaps need to be addressed to fully understand its pharmacological potential and limitations.

One significant gap is the limited availability of detailed pharmacological data beyond its antitrypanosomal activity against epimastigotes and preliminary anti-inflammatory observations for its acetate form researchgate.netresearchgate.net. Further research is needed to:

Evaluate this compound's activity against other life stages of T. cruzi and in relevant animal models of Chagas disease.

Conduct comprehensive in vitro and in vivo studies to confirm and characterize its anti-inflammatory properties and explore other potential activities suggested by research on related compounds or its chemical structure.

Investigate the specific molecular targets and pathways involved in its observed biological effects using techniques such as target deconvolution and pathway analysis d-nb.info.

Another gap relates to the understanding of its pharmacokinetic and pharmacodynamic properties. Information on how this compound is absorbed, distributed, metabolized, and excreted in biological systems is crucial for assessing its therapeutic potential and guiding further development.

Furthermore, while this compound is known as an allergen in Primula obconica, a detailed understanding of the structural features responsible for its allergenic potential and the mechanisms underlying the immune response it elicits would be beneficial mdpi.comresearchgate.net. This knowledge could inform modifications to the molecule to retain beneficial activities while minimizing undesirable effects.

Addressing these research gaps through rigorous and systematic pharmacological investigations, potentially utilizing advanced techniques like those mentioned in the previous sections (molecular probes, multi-omics), is essential for determining the true therapeutic value of this compound and guiding its future development.

Q & A

Q. What are the primary natural sources and isolation methods for Miconidin?

this compound acetate is isolated from the flower buds of Eugenia hiemalis (Myrtaceae) using chromatographic techniques such as column chromatography and HPLC. The extraction process typically involves polar solvents (e.g., ethanol or methanol) followed by fractionation guided by bioactivity assays targeting 5-lipoxygenase (5-LOX) inhibition . Researchers should validate compound purity via NMR, mass spectrometry, and HPLC-UV analysis, with comparisons to published spectral data.

Q. What initial pharmacological findings support this compound’s anti-inflammatory activity?

this compound acetate exhibits potent 5-LOX inhibition, with an IC50 of 0.3 ± 0.17 µM against human recombinant 5-LOX, outperforming zileuton (1.1 ± 0.7 µM) and primin (1.4 ± 0.6 µM) . Key experiments include:

- In vitro enzyme assays : Measure LTB4 formation using spectrophotometric or ELISA-based methods.

- Cellular models : Evaluate inhibition in human neutrophils or transfected cell lines at concentrations ≤20 µM.

- Positive controls : Use zileuton or NDGA to validate assay sensitivity.

Q. How should researchers design dose-response experiments for this compound?

- Use a minimum of five concentrations (e.g., 0.1–50 µM) to establish IC50 values.

- Include triplicate measurements to assess intra-assay variability.

- Normalize data to vehicle controls and validate with ANOVA or nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s interaction with 5-LOX?

Molecular docking studies suggest that this compound’s hydroxyl group forms hydrogen bonds with Ile676 in the 5-LOX active site, while its pentyl chain occupies the hydrophobic substrate channel . Methodological steps:

- Protein preparation : Use crystallographic data (e.g., PDB ID 3O8Y) and optimize protonation states.

- Ligand parameterization : Assign partial charges via AM1-BCC or DFT.

- Docking software : AutoDock Vina or Schrödinger Maestro with grid boxes covering the catalytic site.

- Validation : Compare results with mutagenesis studies or known inhibitors (e.g., zileuton).

Q. How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?

- Assay limitations : In vitro systems lack metabolic enzymes; use liver microsomes to assess stability.

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.

- Species specificity : Test 5-LOX isoforms across models (human vs. murine) .

Q. What strategies optimize this compound’s experimental reproducibility in enzyme inhibition assays?

- Standardize assay conditions : Fixed pre-incubation times (e.g., 10 min), substrate concentrations (e.g., 20 µM arachidonic acid), and temperature (25°C).

- Blinding : Assign compound codes to avoid bias in data interpretation.

- Negative controls : Include DMSO vehicles and heat-inactivated enzymes .

Q. How should data from this compound’s cell-based and enzyme-based assays be reconciled?

- Normalize activity : Express inhibition as % relative to vehicle and positive controls.

- Statistical alignment : Use mixed-effects models to account for inter-assay variability.

- Mechanistic validation : Combine siRNA knockdown of 5-LOX with this compound treatment to confirm target specificity .

Methodological Frameworks

Q. Which research frameworks (e.g., PICO, FINER) apply to this compound studies?

- PICO (Population, Intervention, Comparison, Outcome) :

- Population: Human recombinant 5-LOX or inflammatory cell models.

- Intervention: this compound at IC50 concentrations.

- Comparison: Zileuton or NDGA.

- Outcome: % inhibition of LTB4 synthesis .

Q. How to design a mixed-methods study integrating this compound’s phytochemistry and pharmacology?

- Quantitative : Dose-response curves, molecular dynamics simulations.

- Qualitative : Ethnobotanical surveys on Eugenia hiemalis usage in traditional medicine.

- Integration : Use triangulation to align bioassay data with phytochemical profiling (e.g., LC-MS/MS) .

Data Reporting & Validation

Q. What are the critical data points to report for this compound’s bioactivity?

- Enzyme assays : IC50, Hill slope, R² for curve fitting.

- Cellular assays : Viability data (e.g., CC50 via MTT assay) to exclude cytotoxicity.

- Structural evidence : 2D NMR assignments (¹H, ¹³C, HSQC, HMBC) and optical rotation .

Q. How to validate conflicting results in this compound’s inhibition kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.